molecular formula C12H10Cl3N3O2S B2925735 (4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine CAS No. 902740-66-3

(4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine

Cat. No.: B2925735
CAS No.: 902740-66-3
M. Wt: 366.64
InChI Key: KCPHGKWWLSFSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine is a high-purity chemical reagent designed for research and development applications. This specialty sulfonamide compound features a 4,6-dimethylpyrimidin-2-ylamine moiety, an established intermediate in synthesizing thiophene sulfonylurea herbicides and pharmaceutical precursors . The structural configuration, incorporating a 2,4,5-trichlorophenylsulfonyl group, suggests potential bioactivity relevant to antimicrobial and agrochemical research. Similar sulfonamide-functionalized pyrimidine derivatives have demonstrated research utility across multiple domains, with documented applications in crystal engineering and materials science , while analogous 4,6-dimethylpyrimidine compounds serve as valuable intermediates for synthesizing pharmaceuticals and agrochemicals . Researchers investigating structure-activity relationships in sulfa drugs or developing novel sulfonylurea-based compounds may find particular value in this reagent. The compound is provided with comprehensive analytical documentation and is strictly for research use only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate laboratory precautions when handling this material.

Properties

IUPAC Name

2,4,5-trichloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O2S/c1-6-3-7(2)17-12(16-6)18-21(19,20)11-5-9(14)8(13)4-10(11)15/h3-5H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPHGKWWLSFSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as acetylacetone and urea, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as 2,4,5-trichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Bioactivity
Target Compound Pyrimidine-sulfonamide 4,6-dimethylpyrimidinyl; 2,4,5-trichlorophenyl Unknown (inferred antimicrobial/pesticidal)
Sulfamethazine Pyrimidine-sulfonamide 4,6-dimethylpyrimidinyl; 4-aminophenyl Antibacterial (inhibits dihydropteroate synthase)
Tetradifon Diphenyl sulfone 2,4,5-trichlorophenyl; 4-chlorophenyl Fungicidal (miticide)
Tetrachlorvinphos Organophosphate 2,4,5-trichlorophenyl; dimethyl phosphate Insecticidal (acetylcholinesterase inhibitor)

Key Observations :

  • The sulfonamide group in the target compound and sulfamethazine enables hydrogen bonding with biological targets, a feature critical for enzyme inhibition .
  • Replacement of the 4-aminophenyl group in sulfamethazine with 2,4,5-trichlorophenyl in the target compound likely shifts activity from antibacterial to pesticidal, as seen in tetradifon and tetrachlorvinphos .

Physicochemical Properties

Property Target Compound (Inferred) Sulfamethazine Tetradifon
Molecular Weight ~370–400 g/mol 278.33 g/mol 356.06 g/mol
Solubility Low (due to trichlorophenyl group) Moderate (polar 4-aminophenyl) Very low (highly lipophilic)
LogP ~3.5–4.5 ~0.5–1.0 ~4.8

Notes:

  • The trichlorophenyl group significantly increases LogP compared to sulfamethazine, suggesting enhanced bioavailability in fatty tissues or persistence in soil .
  • The dimethylpyrimidinyl group may confer moderate water solubility, but this is offset by the hydrophobic trichlorophenyl moiety in the target compound.

Biological Activity

(4,6-Dimethylpyrimidin-2-YL)((2,4,5-trichlorophenyl)sulfonyl)amine, with the CAS number 902740-66-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl3N3O2SC_{12}H_{10}Cl_3N_3O_2S. Its structure features a pyrimidine ring substituted with a dimethyl group and a sulfonamide moiety attached to a trichlorophenyl group. This unique structure may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₀Cl₃N₃O₂S
Molecular Weight359.7 g/mol
CAS Number902740-66-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro tests on human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) revealed moderate cytotoxicity and perinuclear staining patterns indicative of effective cellular uptake and localization within the cells .

The mechanism underlying the anticancer activity of this compound is believed to involve interactions with cellular components that disrupt normal cell division. Specifically, it has been suggested that the sulfonamide group may play a role in enzyme inhibition or interference with protein synthesis pathways essential for tumor growth .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives on multiple cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising results against A549 and HeLa cells. The study highlighted that the presence of the trichlorophenyl group was crucial for enhancing cytotoxicity .

Study 2: Antibacterial Properties

In addition to anticancer activity, some studies have explored the antibacterial properties of related compounds. A series of 2,4,5-polysubstituted thiazoles demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria. While direct comparisons are still under investigation for this compound, the structural similarities suggest potential antibacterial effects warranting further exploration .

Q & A

Q. What interdisciplinary approaches link this compound to materials science applications?

  • Methodological Answer : Explore its use as a ligand in coordination polymers by reacting with transition metals (e.g., Cu²⁺ or Zn²⁺). Characterize materials via FTIR, UV-Vis spectroscopy, and Brunauer-Emmett-Teller (BET) surface area analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.